1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid chemical properties
1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid
This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential biological evaluation of the novel compound, 1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid. As a molecule combining the structurally significant proline scaffold with a dimethoxybenzoyl moiety, this compound is of considerable interest for further investigation in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a scientifically grounded framework for the exploration of this promising molecule.
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry, offering a three-dimensional scaffold that can effectively explore pharmacophore space.[1][2] Proline, a unique secondary amino acid, introduces conformational rigidity into peptide chains, a property that is crucial for biological activity and stability.[3] The N-acylation of proline is a common strategy to develop new therapeutic agents. The 2,4-dimethoxybenzoyl group is a feature of various biologically active natural products and synthetic compounds, known to contribute to activities ranging from antioxidant to anticancer effects.[4] The combination of these two pharmacophores in 1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid presents a compelling case for its synthesis and biological evaluation.
To date, there is a lack of published experimental data for 1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid.[5] However, based on its chemical structure and data from related compounds, we can predict its key physicochemical properties. The experimental determination of these properties is a critical first step after its synthesis and purification.
Table 1: Predicted and Experimental Physicochemical Properties
| Property | Predicted/Known Value | Proposed Experimental Protocol |
| Molecular Formula | C₁₄H₁₇NO₅ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 279.29 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | Not available | Capillary Melting Point Apparatus |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol.[6] | Solvent Miscibility Testing |
| pKa | Not available | Potentiometric Titration |
| Predicted XlogP | 1.4[5] | N/A |
Proposed Protocol for Melting Point Determination
-
Sample Preparation: A small amount of the dry, purified compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The sample is heated at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Proposed Protocol for Solubility Determination
-
Solvent Selection: A range of solvents of varying polarities will be tested (e.g., water, PBS pH 7.4, methanol, ethanol, dichloromethane, DMSO).
-
Procedure: An excess amount of the compound is added to a known volume of the solvent in a vial. The mixture is agitated at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.
-
Analysis: The saturated solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as HPLC with a UV detector, against a standard calibration curve.
Synthesis and Purification
The synthesis of 1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid can be achieved through the N-acylation of L-proline with 2,4-dimethoxybenzoyl chloride. This is a well-established method for the preparation of N-acyl amino acids.
Caption: Proposed synthesis workflow for 1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid.
Proposed Experimental Protocol for Synthesis
-
Dissolution of L-Proline: L-proline (1 equivalent) is dissolved in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) and cooled to 0-5 °C in an ice bath with stirring.
-
Preparation of Acylating Agent: 2,4-Dimethoxybenzoyl chloride (1.1 equivalents) is dissolved in a suitable organic solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Acylation Reaction: The solution of 2,4-dimethoxybenzoyl chloride is added dropwise to the cold solution of L-proline over 30 minutes, ensuring the temperature remains below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Workup: The reaction mixture is washed with diethyl ether to remove any unreacted acyl chloride. The aqueous layer is then acidified to pH 2-3 with 2 M hydrochloric acid, leading to the precipitation of the product.
-
Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Structural Characterization and Purity Analysis
The identity and purity of the synthesized 1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid must be confirmed using a combination of spectroscopic and chromatographic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrolidine ring protons (δ 1.8-4.5 ppm), two methoxy groups (δ ~3.8 ppm), aromatic protons (δ 6.5-7.5 ppm), and a broad singlet for the carboxylic acid proton (δ >10 ppm). |
| ¹³C NMR | Carbonyl carbons (amide and carboxylic acid, δ 165-180 ppm), aromatic carbons (δ 100-165 ppm), methoxy carbons (δ ~55 ppm), and pyrrolidine ring carbons (δ 24-60 ppm).[7][8] |
| IR (KBr) | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), C=O stretch from the carboxylic acid (~1710 cm⁻¹), C=O stretch from the amide (~1630 cm⁻¹), and C-O stretches from the methoxy groups and carboxylic acid (1000-1300 cm⁻¹).[9][10] |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 280.1179. Found value should be within 5 ppm.[5] |
Proposed Protocol for NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure. 2D NMR techniques (COSY, HSQC) can be used for unambiguous assignment of all proton and carbon signals.
Proposed Protocol for HPLC Purity Analysis
-
Chromatographic Conditions: A reverse-phase C18 column is used with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: A UV detector is set to a wavelength where the aromatic chromophore has strong absorbance (e.g., 254 nm).
-
Analysis: The purity of the sample is determined by the area percentage of the main peak.
Potential Biological Activities and Screening Strategy
The structural motifs present in 1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid suggest several potential avenues for biological investigation. Dimethoxybenzene derivatives have been reported to possess antimicrobial and anticancer properties.[4][11] Proline-rich antimicrobial peptides are also a known class of therapeutics.[12] Therefore, initial screening should focus on these areas.
Caption: Proposed initial biological screening workflow.
Proposed Protocol for Antimicrobial Activity Screening
-
Test Organisms: A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Method: The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method according to CLSI guidelines.
-
Procedure: Serial dilutions of the test compound are prepared in a 96-well plate with a standardized bacterial inoculum. The plates are incubated for 18-24 hours, and the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Proposed Protocol for Anticancer Activity Screening
-
Cell Lines: A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon).
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to assess cytotoxicity.
-
Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for 72 hours. The cell viability is then determined by measuring the absorbance of the formazan product formed by the reduction of MTT by viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
Safety and Handling
While specific toxicity data for 1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid is not available, it should be handled with the standard precautions for a novel chemical compound. The starting materials, 2,4-dimethoxybenzoyl chloride and L-proline, have their own safety considerations.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid is a novel compound with significant potential for biological activity based on its constituent pharmacophores. This technical guide provides a comprehensive and scientifically rigorous framework for its synthesis, purification, characterization, and initial biological evaluation. The successful execution of these proposed protocols will provide the foundational data necessary to determine the therapeutic potential of this promising molecule and guide future research and development efforts.
References
-
Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. [Link]
-
PubChem. 1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
- Google Patents. (2016).
-
University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Ajani, O. O., et al. (2013). Supporting Information: Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, 7. [Link]
- Google Patents. (2014).
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]
-
Pavadai, E., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 125-130. [Link]
-
ResearchGate. 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
American Elements. Carboxylic Acids. [Link]
-
University of California, Davis. IR Absorption Table. [Link]
-
Scientific Research Publishing. (2017). L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis of 14-Aryl-14H-Dibenzo[a,j] Xanthenes under Solvent Free Condition. [Link]
-
ETH Zurich Research Collection. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. [Link]
-
Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydroch. [Link]
-
PubMed. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. [Link]
-
SciSpace. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]
-
SpectraBase. Pyrrolidine-3-carboxylic acid, 1-[4-(2-chlorobenzyloxy)phenyl]-5-oxo-, methyl ester - Optional[13C NMR]. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Thieme. 12 Examples of IR-Spectra. [Link]
-
ResearchGate. (2020, November 12). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]
-
PeerJ. (2016). Biological activities of four Parmotrema species of Malaysian origin and their chemical constituents. [Link]
-
Royal Society of Chemistry. (2022). Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker. [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
SpectraBase. (2S)-1-(3-methoxybenzoyl)pyrrolidine-2-carboxylic acid - Optional[13C NMR]. [Link]
-
Chemsrc. CAS#:3160-46-1 | 1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid. [Link]
-
ResearchGate. Improved Synthesis of Pseudoproline and DMB Dipeptide Carboxylic Acids. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. Proline Derivatives and Analogs [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - 1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid (C14H17NO5) [pubchemlite.lcsb.uni.lu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. echemi.com [echemi.com]
- 11. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker - Chemical Science (RSC Publishing) [pubs.rsc.org]
